2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine

Synthetic methodology Schiff base chemistry Metal coordination

2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine (CAS 59417-47-9) is a quinoxaline-derived imine (Schiff base) with the molecular formula C₁₇H₁₅N₃ and a molecular weight of 261.32 g/mol. This compound belongs to the quinoxaline family—nitrogen-containing heterocycles extensively investigated for kinase inhibition, antimicrobial, and anticancer applications.

Molecular Formula C17H15N3
Molecular Weight 261.32 g/mol
CAS No. 59417-47-9
Cat. No. B12805303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine
CAS59417-47-9
Molecular FormulaC17H15N3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1CC(=N)C3=CC=CC=C3
InChIInChI=1S/C17H15N3/c1-12-17(11-14(18)13-7-3-2-4-8-13)20-16-10-6-5-9-15(16)19-12/h2-10,18H,11H2,1H3
InChIKeyDGPWSSNOALSWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine (CAS 59417-47-9): Chemical Identity, Physicochemical Profile, and Procurement Rationale


2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine (CAS 59417-47-9) is a quinoxaline-derived imine (Schiff base) with the molecular formula C₁₇H₁₅N₃ and a molecular weight of 261.32 g/mol . This compound belongs to the quinoxaline family—nitrogen-containing heterocycles extensively investigated for kinase inhibition, antimicrobial, and anticancer applications [1]. The molecule features a 3-methylquinoxaline core linked via a methylene bridge to a phenylethanimine (C=N–Ph) moiety, distinguishing it from more common 2,3-diaryl-quinoxaline analogues. Its predicted physicochemical properties—LogP 3.65, polar surface area 49.63 Ų, boiling point ~432°C, and density 1.15 g/cm³—position it as a moderately lipophilic, hydrogen-bond-accepting scaffold suitable for medicinal chemistry and synthetic intermediate applications .

Why 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine Cannot Be Interchanged with Generic Quinoxaline Analogs


The imine (C=N) functional group in 2-(3-methyl-2-quinoxalinyl)-1-phenylethanimine imparts unique reactivity, coordination chemistry, and physicochemical properties that are absent in structurally similar ketone (C=O) or fully aromatic quinoxaline analogs . The imine bond offers reversible hydrolysis, selective reduction, and metal-chelation capabilities that cannot be replicated by the corresponding ketone (CAS 51425-12-8) or by 2,3-diarylquinoxalines lacking this functional handle [1]. In drug-discovery contexts, the specific 3-methyl-2-phenylethanimine substitution pattern is structurally distinct from the well-characterized 3-methylquinoxaline VEGFR-2 inhibitor pharmacophore (exemplified by compounds such as 17b with an IC₅₀ of 2.7 nM against VEGFR-2 [2]), meaning that binding-mode assumptions valid for one scaffold class do not directly transfer to the imine subclass. Generic substitution compromises both synthetic utility and pharmacological relevance, making compound-specific selection essential.

Quantitative Differentiation Evidence for 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine vs. Closest Analogs and In-Class Candidates


Imine (C=N) vs. Ketone (C=O) Functional Group: Reactivity and Synthetic Versatility

2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine carries a reactive imine (C=N) at the benzylic position, whereas its direct ketone analog—2-(3-methylquinoxalin-2-yl)-1-phenylethanone (CAS 51425-12-8)—bears a carbonyl (C=O) . The imine group enables reversible hydrolysis back to the primary amine or aldehyde/ketone precursors under mild acidic conditions (pH 4–6), direct reduction to the corresponding secondary amine (2-(3-methylquinoxalin-2-yl)-N-phenylethanamine) via NaBH₄ or catalytic hydrogenation, and metal-chelate formation with transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) to generate coordination complexes with potential catalytic, sensing, or biological applications [1]. The ketone analog cannot participate in reversible Schiff base exchange, reductive amination without a separate amine partner, or direct N→metal coordination. The imine also serves as a dipolarophile in [3+2] cycloaddition reactions, enabling the construction of aziridine or pyrrolidine-fused quinoxaline libraries inaccessible from the ketone [1].

Synthetic methodology Schiff base chemistry Metal coordination Reductive amination

LogP and Lipophilicity Differentiation vs. Parent Quinoxaline and 2-Methyl-3-phenylquinoxaline

The predicted octanol–water partition coefficient (LogP) for 2-(3-methyl-2-quinoxalinyl)-1-phenylethanimine is 3.65 , representing a ~2.0 log-unit increase over unsubstituted quinoxaline (LogP = 1.63) and a 0.19 log-unit increase over 2-methyl-3-phenylquinoxaline (LogP = 3.46) . This increased lipophilicity arises from the combined contributions of the 3-methyl substituent, the methylene spacer, and the N-phenyl imine group. A LogP of 3.65 places the compound in the optimal range for blood–brain barrier penetration (typically LogP 2–4) while maintaining sufficient aqueous solubility for in vitro assay compatibility. The 0.19 log-unit increase over 2-methyl-3-phenylquinoxaline corresponds to an approximately 1.5-fold greater partitioning into octanol, which may translate into measurably different cellular uptake kinetics and tissue distribution profiles.

Lipophilicity ADME prediction Membrane permeability Drug-likeness

Kinase Inhibition Profile: Structural Differentiation from Optimized 3-Methylquinoxaline VEGFR-2 Inhibitors

A well-characterized series of 3-methylquinoxaline-based VEGFR-2 inhibitors has been reported, with the most potent compound (17b) achieving an IC₅₀ of 2.7 nM against VEGFR-2 and antiproliferative IC₅₀ values of 2.3–5.8 µM against MCF-7 and HepG-2 cancer cell lines [1]. Compound 17b bears a hydrazinyl-thiazolidinone extension at the 2-position, whereas 2-(3-methyl-2-quinoxalinyl)-1-phenylethanimine carries a structurally distinct phenylethanimine group. This fundamental difference in the 2-substituent means that the imine compound occupies a different region of chemical space and is unlikely to reproduce the VEGFR-2 potency of the optimized 17b scaffold. However, quinoxaline-based PDGFR tyrosine kinase inhibitors—such as 2-methyl-3-phenylquinoxaline, which shows limited inhibitory activity with an IC₅₀ > 100 µM against PDGFR in intact cells —illustrate that subtle modifications at the 2- and 3-positions dramatically shift kinase selectivity and potency. The phenylethanimine substituent of the target compound introduces both an additional hydrogen-bond acceptor (C=N) and a larger steric footprint than the phenyl group of 2-methyl-3-phenylquinoxaline, suggesting that kinase profiling of the imine scaffold will yield a distinct selectivity fingerprint compared to either the 2-aryl or 2-carbonyl quinoxaline subclasses.

Kinase inhibition VEGFR-2 Structure–activity relationship Anticancer

Polar Surface Area and Hydrogen-Bonding Capacity as Differentiators for ADME Profiling

The polar surface area (PSA) of 2-(3-methyl-2-quinoxalinyl)-1-phenylethanimine is 49.63 Ų , which is nearly double that of 2-methyl-3-phenylquinoxaline (PSA = 25.78 Ų) . The difference arises from the additional nitrogen atom in the imine group (N vs. C in the aryl analog). This PSA places the target compound above the widely cited 40 Ų threshold associated with poor blood–brain barrier penetration (for PSA < 40 Ų, passive BBB permeation is often favorable) and in the intermediate range (40–70 Ų) where active transport or paracellular routes may contribute [1]. In contrast, 2-methyl-3-phenylquinoxaline, with PSA = 25.78 Ų, falls well below this threshold and would be predicted to have higher passive BBB permeation. For peripheral-target programs, the higher PSA of the imine compound may offer advantages in reduced CNS exposure and lower risk of CNS-mediated side effects.

Polar surface area Drug-likeness Oral bioavailability CNS MPO

Imine-Specific Metal-Coordination Capability: A Functional Handle Absent in Aryl and Ketone Analogs

The imine nitrogen in 2-(3-methyl-2-quinoxalinyl)-1-phenylethanimine is a competent σ-donor for transition-metal coordination, whereas the corresponding ketone oxygen in 2-(3-methylquinoxalin-2-yl)-1-phenylethanone is a weaker π-donor, and the fully aromatic 2-methyl-3-phenylquinoxaline lacks a coordinating heteroatom at this position altogether. Quinoxaline-derived Schiff base ligands are well-established in coordination chemistry, forming stable complexes with Cu(II), Zn(II), Mn(II), Co(II), and Fe(III) that have been evaluated for anticancer, antimicrobial, and catalytic applications [1]. The target compound's imine–quinoxaline bidentate motif (quinoxaline N1 + imine N) enables chelate-ring formation upon metal binding, a feature not available to the ketone or aryl comparators. Metal-complexation can also serve as a prodrug strategy or as a sensing/imaging modality when the metal center is luminescent (e.g., Ru(II), Ir(III)) [1].

Coordination chemistry Schiff base complexes Metallodrugs Fluorescent probes

Regulatory and Safety Baseline: GHS Classification and Procurement Compliance

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Sixth Revised Edition, 2-(3-methylquinoxalin-2-yl)-1-phenylethanimine (CAS 59417-47-9) is listed with a composition of 100% . The ECHA Substance Infocard confirms that key regulatory data, including Classification & Labelling (C&L) Inventory and REACH registration information, are available through ECHA CHEM [1]. This regulatory documentation baseline is essential for institutional procurement, customs clearance, and occupational safety compliance. In contrast, many closely related quinoxaline derivatives—particularly custom-synthesized analogs—lack formal GHS classification or REACH registration, creating procurement friction and potential liability for end-users. The availability of an established CAS Registry Number (59417-47-9) and harmonized GHS documentation reduces due-diligence burden during supplier qualification.

GHS classification Safety data Regulatory compliance Procurement risk assessment

Evidence-Backed Research and Industrial Application Scenarios for 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine


Medicinal Chemistry: Novel Quinoxaline-Based Kinase Inhibitor Lead Generation

The 3-methyl-2-phenylethanimine substitution pattern occupies a distinct region of quinoxaline chemical space relative to established VEGFR-2 inhibitors (e.g., compound 17b, VEGFR-2 IC₅₀ = 2.7 nM [1]) and PDGFR-active 2-methyl-3-phenylquinoxaline (IC₅₀ > 100 µM ). The imine C=N bond provides an additional hydrogen-bond acceptor in the 2-substituent that can interrogate kinase hinge-region contacts not addressed by aryl or carbonyl analogs. This scaffold may serve as a starting point for a focused library synthesis targeting under-explored kinase selectivity profiles, particularly for kinases that accommodate larger 2-substituents or benefit from the imine nitrogen's electronic properties [1].

Synthetic Methodology: Versatile Building Block for Heterocyclic Library Construction

The imine functionality in 2-(3-methyl-2-quinoxalinyl)-1-phenylethanimine enables at least four distinct synthetic pathways that are inaccessible from the ketone analog (CAS 51425-12-8 ): (i) reduction to the secondary amine for further N-alkylation or acylation; (ii) hydrolysis to the primary amine or aldehyde for fragment-based coupling; (iii) [3+2] cycloaddition with dipolarophiles to access pyrrolidine- or aziridine-fused quinoxaline libraries; and (iv) metal-chelate formation to generate coordination complexes for catalysis or biological evaluation [2]. This synthetic divergence makes the compound a high-value intermediate for diversity-oriented synthesis and medicinal chemistry programs requiring multiple downstream derivatization points from a single starting material.

Coordination Chemistry: Schiff Base Ligand for Metallodrug and Catalyst Development

The imine–quinoxaline bidentate donor set (quinoxaline N1 + imine N) enables chelate-ring formation with transition metals such as Cu(II), Zn(II), Mn(II), and Fe(III). Quinoxaline-derived Schiff base complexes have demonstrated anticancer and antimicrobial activities in published studies [3]. The target compound offers an underexplored ligand framework that combines the quinoxaline pharmacophore with an imine coordination site, potentially yielding metallodrugs with dual organic-ligand/inorganic-metal mechanisms of action or catalysts for organic transformations such as oxidation, hydrogenation, or cross-coupling reactions [3].

ADME-Tailored Lead Optimization: CNS vs. Peripheral Program Differentiation

With a LogP of 3.65 and a PSA of 49.63 Ų , 2-(3-methyl-2-quinoxalinyl)-1-phenylethanimine occupies an intermediate physicochemical space that can be shifted toward either CNS or peripheral therapeutic programs by minor structural modifications. The PSA > 40 Ų suggests reduced passive BBB penetration compared to 2-methyl-3-phenylquinoxaline (PSA = 25.78 Ų ), making the scaffold a candidate for peripheral-target programs where CNS side effects must be minimized. Conversely, the LogP within the 2–4 range indicates that N-methylation or modest polarity reduction could shift the compound into CNS-penetrant chemical space, providing a template for dual-purpose medicinal chemistry optimization .

Quote Request

Request a Quote for 2-(3-Methyl-2-quinoxalinyl)-1-phenylethanimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.